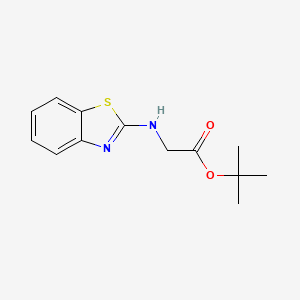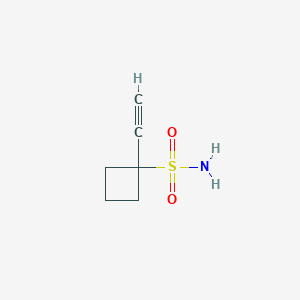
1-乙炔基环丁烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynylcyclobutane-1-sulfonamide is an organosulfur compound with the molecular formula C6H9NO2S. It is characterized by the presence of an ethynyl group attached to a cyclobutane ring, which is further bonded to a sulfonamide group.
科学研究应用
1-Ethynylcyclobutane-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
作用机制
Target of Action
1-Ethynylcyclobutane-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
1-Ethynylcyclobutane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid . The bacteria are then unable to reproduce, leading to their eventual death .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA. By inhibiting folic acid synthesis, 1-Ethynylcyclobutane-1-sulfonamide effectively halts DNA synthesis, preventing bacterial reproduction .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to determine the specific ADME properties of 1-Ethynylcyclobutane-1-sulfonamide.
Result of Action
The primary result of 1-Ethynylcyclobutane-1-sulfonamide’s action is the inhibition of bacterial growth and reproduction. By disrupting folic acid synthesis, it prevents the bacteria from synthesizing DNA, effectively halting their life cycle .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Ethynylcyclobutane-1-sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . More research is needed to fully understand how environmental factors influence the action of 1-Ethynylcyclobutane-1-sulfonamide.
准备方法
The synthesis of 1-Ethynylcyclobutane-1-sulfonamide typically involves the reaction of cyclobutanesulfonyl chloride with ethynylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The key steps involve:
- Preparation of cyclobutanesulfonyl chloride.
- Reaction with ethynylmagnesium bromide under controlled conditions.
- Purification of the final product.
化学反应分析
1-Ethynylcyclobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
1-Ethynylcyclobutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A well-known antibacterial agent that inhibits dihydropteroate synthetase.
Sulfinamides: Compounds with similar structural features but different oxidation states.
Sulfonimidamides: Advanced derivatives with enhanced stability and biological activity.
属性
IUPAC Name |
1-ethynylcyclobutane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITMRTXGPRAEAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2372347.png)
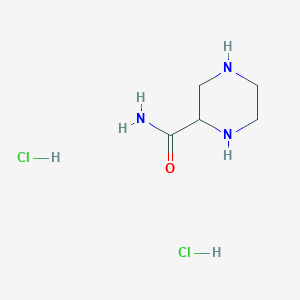
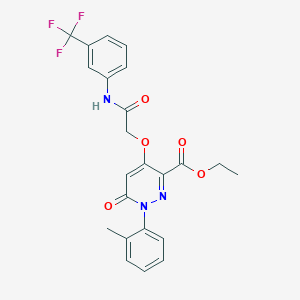
methanone](/img/structure/B2372353.png)
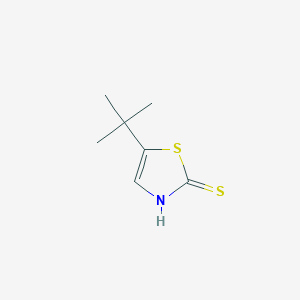

![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)
![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)
![2-(2-fluorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2372362.png)
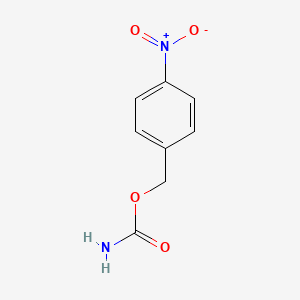
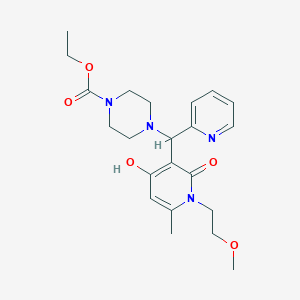
![1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2372367.png)
